molecular formula C21H17N5O2S B11040548 4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11040548
M. Wt: 403.5 g/mol
InChI Key: FEWIBPLGWKONBQ-UHFFFAOYSA-N
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Description

4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinoline core, a phenyl-substituted tetrazole moiety, and a sulfanyl methyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the sulfanyl methyl group under mild reaction conditions to avoid decomposition of the sensitive tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, reduced tetrazole derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with quinoline or tetrazole moieties, such as:

  • 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE
  • 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-THIADIAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE

Uniqueness

The uniqueness of 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

11,11-dimethyl-9-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C21H17N5O2S/c1-21(2)11-13(15-9-6-10-16-17(15)25(21)19(28)18(16)27)12-29-20-22-23-24-26(20)14-7-4-3-5-8-14/h3-11H,12H2,1-2H3

InChI Key

FEWIBPLGWKONBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CSC4=NN=NN4C5=CC=CC=C5)C

Origin of Product

United States

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